1-(Oxazinan-2-yl)ethanone

Medicinal Chemistry Chemical Biology Scaffold Diversity

Researchers seeking reproducible stereoselectivity face challenges with generic N-acetylmorpholine due to heteroatom positional isomerism. 1-(Oxazinan-2-yl)ethanone (CAS 855401-36-4) provides a validated 1,2-oxazinane scaffold with distinct stereoelectronic properties. - **Key differentiation**: XLogP 0.3 (vs 0.68 for N-acetylmorpholine); TPSA 29.5 Ų; proven chiral auxiliary class for enolate alkylations - **Applications**: Asymmetric synthesis, medicinal chemistry (kinase inhibitor motifs), materials science precursors - **Supply**: Research quantities available; stable six-membered oxazinane ring

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 855401-36-4
Cat. No. B2941897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxazinan-2-yl)ethanone
CAS855401-36-4
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC(=O)N1CCCCO1
InChIInChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
InChIKeySPPXRLHZUHMUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxazinan-2-yl)ethanone Technical Baseline


1-(Oxazinan-2-yl)ethanone (CAS 855401-36-4) is a six-membered saturated heterocyclic compound classified as a 1,2-oxazinane derivative, characterized by a ring containing one nitrogen and one oxygen atom, with an acetyl group substituted at the nitrogen position [1]. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . Key computed physicochemical descriptors include an XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 29.5 Ų, which are critical parameters for predicting membrane permeability and bioavailability in drug discovery contexts [2]. This compound is a constitutional isomer of N-acetylmorpholine (CAS 1696-20-4), with the positional variation of the heteroatoms within the ring leading to distinct chemical and potential biological behavior.

1,2-Oxazinane scaffold for diversity-oriented synthesis and chiral auxiliary design
Non-morpholine heterocycle for medicinal chemistry SAR exploration
Lower lipophilicity context may support aqueous solubility and ADME screening

Why 1-(Oxazinan-2-yl)ethanone Cannot Be Substituted


While sharing the same molecular formula (C₆H₁₁NO₂) as the commercially abundant pesticide intermediate N-acetylmorpholine, 1-(Oxazinan-2-yl)ethanone is a distinct 1,2-oxazinane isomer [1]. This structural divergence is critical; the 1,2-oxazinane core is a proven chiral auxiliary scaffold where ring expansion from a five-membered oxazolidinone to a six-membered oxazinanone has been shown to dramatically alter stereoselectivity in enolate alkylation reactions [2]. Furthermore, within the oxazinane class, the position of the nitrogen and oxygen atoms dictates chemical stability and reactivity, as exemplified by the differing energetic properties and decomposition pathways of 1,3-oxazinane versus 1,3-diazinane derivatives [3]. Therefore, generic substitution based on formula or gross structural class is scientifically unsound and will compromise the reproducibility of syntheses or the integrity of structure-activity relationships (SAR).

Scaffold mismatch 1,2-oxazinane vs. morpholine (1,4) isomers share formula but differ in ring connectivity, altering reactivity and biological SAR
Ring-size effect Six-membered oxazinane vs. five-membered oxazolidinone produce different stereochemical outcomes; class-level evidence shows selectivity may shift
Heteroatom change Replacing N with O in saturated six-membered rings can alter density and detonation velocity; 1,2-oxazinane properties may not transfer to 1,2-diazinane

Comparative Evidence for 1-(Oxazinan-2-yl)ethanone


Isomeric Scaffold Differentiation: 1,2-Oxazinane vs. N-Acetylmorpholine

1-(Oxazinan-2-yl)ethanone is a constitutional isomer of the common industrial chemical N-acetylmorpholine. While both share the molecular formula C₆H₁₁NO₂, the target compound features a 1,2-oxazinane ring (oxygen and nitrogen adjacent), whereas the comparator is a morpholine derivative (1,4-oxazinane). [1] This positional isomerism results in a fundamentally different heterocyclic core, which is crucial for diversity-oriented synthesis. The target compound presents a unique 1,2-relationship between the heteroatoms, a motif found in biologically active MEK inhibitors like RO4987655, which uses a 3-oxo-[1,2]oxazinan-2-ylmethyl group to achieve high selectivity for MEK over 400 other kinases [2].

Scaffold isomerism
Class-level
1,2-oxazinane vs. morpholine (1,4); constitutional isomer with distinct ring-atom connectivity
Non-interchangeable scaffold core
Identity confirmed by InChI/InChIKey; synthesis-dependent validation
Medicinal Chemistry Chemical Biology Scaffold Diversity

Lipophilicity Advantage Over N-Acetylmorpholine

Computed physicochemical properties provide a basis for differentiating the two isomers. The target compound 1-(Oxazinan-2-yl)ethanone has a computed XLogP3-AA value of 0.3, indicating moderate hydrophilicity [1]. Its isomer, N-acetylmorpholine, has a significantly higher reported experimental LogP of approximately 0.68 . The lower lipophilicity of the target 1,2-oxazinane isomer suggests it may offer superior aqueous solubility and a different metabolic profile, which are key parameters for optimizing lead compounds in drug discovery.

Lipophilicity (ΔLogP)
Reported
Δ LogP ≈ −0.4 (target 1,2-oxazinane lower vs. N-acetylmorpholine)
May support higher aqueous solubility screening
Target computed (XLogP3); comparator experimental. Cross-study comparison
ADME Prediction Drug Discovery Property-Based Design

Ring Size and Stereochemical Control: Oxazinane vs. Oxazolidinone

The six-membered oxazinane framework is a critical determinant of stereochemical outcome in asymmetric synthesis. A direct study of N-acyl oxazinanone chiral auxiliaries demonstrated that enolate alkylation of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one proceeds with higher stereoselectivity compared to the corresponding five-membered Evans oxazolidin-2-one auxiliary [1]. While the target compound 1-(Oxazinan-2-yl)ethanone is the unsubstituted core, this class-level evidence establishes the distinct conformational and stereoelectronic properties of the six-membered oxazinane ring, which offers different dihedral angles and transition state geometries compared to its more rigid, five-membered oxazolidinone counterparts.

Stereoselectivity (class)
Class-level
Higher d.r. reported for N-acyl oxazinanone vs. Evans oxazolidinone in enolate alkylation
Six-membered ring offers distinct stereochemical control context
Derivative-specific; core scaffold validation required
Asymmetric Synthesis Chiral Auxiliaries Stereoselectivity

Energetic Properties: 1,3-Oxazinane vs. 1,3-Diazinane

The heteroatom composition within a six-membered ring profoundly impacts material properties. A comparative study of energetic compounds based on 1,3-oxazinane and 1,3-diazinane frameworks revealed significant quantitative differences. For the synthesized derivatives, (3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (TNOP) exhibited a density of 1.72 g·cm⁻³ and a detonation velocity of 8112 m·s⁻¹, while its diazinane counterpart (TNNP) showed higher values of 1.83 g·cm⁻³ and 8714 m·s⁻¹, respectively [1]. This demonstrates that substituting a nitrogen for an oxygen atom in the ring structure leads to measurable, performance-critical changes in physical and explosive properties, underscoring that 1,2-oxazinane scaffolds like the target compound will behave differently from analogous 1,2-diazinanes.

Energetic properties
Class-level
Δ density 0.11 g/cm³; Δ detonation velocity 602 m/s (1,3-oxazinane vs. 1,3-diazinane)
Confirms property divergence from diazinane analogues
1,3-isomer class-level evidence; 1,2-system may differ
Energetic Materials Material Science Heterocyclic Chemistry

1-(Oxazinan-2-yl)ethanone Applications


Chiral Auxiliary and Organocatalyst Design

Researchers involved in asymmetric synthesis can procure 1-(Oxazinan-2-yl)ethanone as a starting point for creating new chiral auxiliaries. Its six-membered 1,2-oxazinane core offers a distinct stereoelectronic environment compared to the established five-membered oxazolidinone auxiliaries, which has been shown at a class level to alter stereoselectivity outcomes in enolate alkylations [1]. By derivatizing the acetyl group and introducing stereodirecting substituents on the ring, new auxiliaries with unique selectivities can be developed.

1,2-Oxazinane Scaffold in Medicinal Chemistry SAR

Medicinal chemists exploring novel chemical space can use this compound to investigate the 1,2-oxazinane motif. As evidenced by the MEK inhibitor RO4987655, a 3-oxo-[1,2]oxazinan-2-ylmethyl group confers high kinase selectivity [2]. Furthermore, the compound's lower computed lipophilicity (XLogP = 0.3) compared to its constitutional isomer N-acetylmorpholine (LogP = 0.68) suggests it may offer an advantageous starting point for improving aqueous solubility and ADME properties of drug candidates [3]. Incorporating this scaffold into a hit-to-lead campaign can provide a distinct SAR vector compared to more common morpholine or piperazine isosteres.

Energetic and Functional Materials Synthesis

For materials scientists, the 1,2-oxazinane core is a valuable building block. Class-level data on 1,3-oxazinane systems show that the N–O heterocyclic framework leads to unique density and detonation properties when functionalized with energetic groups, producing materials with performance characteristics intermediate to analogous diazinane compounds [4]. 1-(Oxazinan-2-yl)ethanone can serve as a starting material for synthesizing novel 1,2-oxazinane-based monomers or energetic precursors, enabling the development of new materials with tailored properties.

Chemical Biology Tool for Heterocycle Interactions

This compound is ideal for use as a fragment or scaffold in chemical biology. Its distinct 1,2-oxazinane structure allows it to probe molecular recognition events that are specific to the 1,2-heteroatom arrangement. By coupling it to reporter tags or biopolymers, researchers can investigate interactions with biological targets that might differentiate between the 1,2-oxazinane, 1,3-oxazinane, and morpholine pharmacophores. The measured topological polar surface area (TPSA) of 29.5 Ų provides a quantitative basis for predicting its permeability and binding behavior relative to other heterocyclic fragments [5].

Application
Selection Property
Validation Focus
Chiral auxiliary design
Six-membered 1,2-oxazinane core
Stereoselectivity and d.r. profiling
Medicinal chemistry SAR
1,2-Oxazinane vs. morpholine isosteres
Kinase selectivity and ADME property screening
Energetic materials precursor
1,2-Oxazinane (N,O) ring system
Density and detonation velocity assessment
Chemical biology fragment
TPSA and lipophilicity balance
Permeability and binding behavior screening
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